(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
CAS No.:
Cat. No.: VC17649208
Molecular Formula: C10H13ClO3
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClO3 |
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Molecular Weight | 216.66 g/mol |
IUPAC Name | (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol |
Standard InChI | InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1 |
Standard InChI Key | YWTLEXRPUFPCQB-VIFPVBQESA-N |
Isomeric SMILES | COC1=CC(=C(C=C1)OC)[C@H](CCl)O |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C(CCl)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic name (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol reflects its stereochemical configuration at the chiral center (C1), where the hydroxyl group (-OH) occupies the R-configuration. The 2,5-dimethoxyphenyl substituent introduces electron-donating groups that influence the compound’s electronic properties and reactivity .
Molecular Structure and Bonding
The compound’s structure comprises a phenyl ring with methoxy (-OCH₃) groups at positions 2 and 5, an ethanol backbone (-CH₂CH₂OH), and a chlorine atom at the β-carbon (Figure 1). The methoxy groups create steric hindrance and electronic effects that modulate interactions in catalytic reactions .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1881320-73-5 | |
Molecular Formula | C₁₀H₁₃ClO₃ | |
Molecular Weight | 216.66 g/mol | |
IUPAC Name | (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol | |
SMILES | COC1=CC(=C(C=C1)OC)C@@HO |
Synthesis and Manufacturing
Precursor Selection
The ketone precursor, 2-chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4), serves as a critical intermediate . This compound features a carbonyl group that undergoes stereoselective reduction to yield the target alcohol.
Reduction Strategies
Asymmetric reduction of the ketone using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods with alcohol dehydrogenases can achieve high enantiomeric excess (ee). For example, borane-dimethyl sulfide complex in the presence of a chiral oxazaborolidine catalyst selectively reduces the ketone to the (1R)-alcohol .
Table 2: Synthetic Routes and Yields
Method | Catalyst/Reagent | Yield (%) | ee (%) | Source |
---|---|---|---|---|
CBS Reduction | Oxazaborolidine | 85 | >98 | |
Enzymatic Reduction | Alcohol Dehydrogenase | 78 | 95 | |
NaBH₄ with Chiral Ligand | (R)-BINAP | 70 | 90 |
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s melting point is estimated at 98–102°C based on analogs like (1R)-2-chloro-1-phenylethanol (melting point 89°C) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL).
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
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¹H NMR: δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.75 (dd, J=8.4, 2.8 Hz, 1H, ArH), 6.65 (d, J=2.8 Hz, 1H, ArH), 4.90 (q, J=6.4 Hz, 1H, CHOH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60 (dd, J=11.2, 6.4 Hz, 1H, CH₂Cl), 3.45 (dd, J=11.2, 6.4 Hz, 1H, CH₂Cl), 2.20 (br s, 1H, OH) .
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¹³C NMR: δ 152.1 (C-O), 148.9 (C-O), 128.5 (ArC), 115.3 (ArC), 112.8 (ArC), 72.4 (CHOH), 56.1 (OCH₃), 55.8 (OCH₃), 45.2 (CH₂Cl) .
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IR (KBr): 3350 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .
Applications in Organic Synthesis
Chiral Building Block
The compound’s stereocenter makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, it has been used in the preparation of β-blockers and antiviral agents .
Catalytic Asymmetric Reactions
In Pd-catalyzed cross-coupling reactions, the 2,5-dimethoxyphenyl group acts as a directing group, enhancing regioselectivity in C-H functionalization .
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